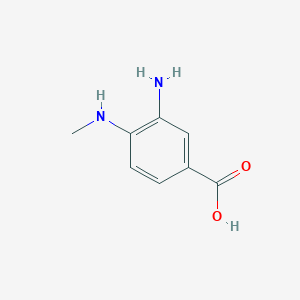

3-Amino-4-(methylamino)benzoic acid

Übersicht

Beschreibung

3-Amino-4-(methylamino)benzoic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Luminescent Properties and Mechanochromic Behavior

Research has explored the luminescent properties of compounds related to 3-Amino-4-(methylamino)benzoic acid. For instance, a study by Srivastava et al. (2017) investigated compounds derived from 3-amino pyridine and 4-amino pyridine connected to benzoic acid. These compounds exhibited luminescence in both solution and solid state, and demonstrated mechanochromic properties, responding to various stimuli (Srivastava et al., 2017).

Synthesis of Iothalamic Acid

In the field of radiography, this compound derivatives have been used in the synthesis of iothalamic acid, an X-ray contrast agent. The process involves the conversion of 3-nitro-5-[(methylamino)carbonyl]benzoic acid through a series of reactions, as detailed by He Yong-jun (2009) (He Yong-jun, 2009).

Application in Synthesis of Novel Compounds

The synthesis of novel compounds using this compound or its derivatives has been explored in various studies. For example, research by Standridge and Swigor (1991) described the synthesis of 4-amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride, showcasing the versatility of these compounds in complex chemical syntheses (Standridge & Swigor, 1991).

Antimicrobial and Anti-Proliferative Activity

A study conducted by Zarafu (2020) investigated the antimicrobial and anti-proliferative potential of derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, closely related to this compound. These derivatives showed promising results against microbial cells and had anti-proliferative effects on certain cell lines (Zarafu, 2020).

Biosynthesis and Microbial Production

In the realm of biosynthesis, Zhang and Stephanopoulos (2016) developed a microbial biosynthetic system for de novo production of 3-amino-benzoic acid (3AB), a compound similar to this compound, demonstrating its potential in biological production systems (Zhang & Stephanopoulos, 2016).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that the compound is used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

It’s known to be used in peptide synthesis , indicating that it may interact with amino acids and proteins in a specific manner

Biochemical Pathways

Given its role in peptide synthesis , it’s plausible that it may influence protein-related pathways, but further studies are required to confirm this and to understand the downstream effects.

Result of Action

As a compound used in peptide synthesis , it may have effects related to the formation and function of proteins, but specific results would depend on the context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Amino-4-(methylamino)benzoic acid, such factors could include pH, temperature, and the presence of other compounds or enzymes .

Biochemische Analyse

Biochemical Properties

3-Amino-4-(methylamino)benzoic acid plays a significant role in biochemical reactions, particularly in the context of peptide synthesis. It is used as a linker in on-resin peptide cyclization, which is a method for synthesizing cyclic peptides. Cyclic peptides are known for their stability and specific binding properties, making them valuable in drug discovery .

In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it can be involved in the inhibition of protein-protein interactions due to its constrained nature, which reduces entropic binding penalties . The compound’s interactions with biomolecules are crucial for its role in stabilizing peptide structures and enhancing their binding affinity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in peptide synthesis can affect cell function by stabilizing peptides that interact with cellular receptors and enzymes. This stabilization can enhance the efficacy of peptide-based drugs and modulate cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can form stable complexes with peptides, enhancing their stability and binding affinity. This is achieved through its role as a linker in peptide cyclization, which induces cleavage and cyclization of linear peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that cyclic peptides synthesized using this compound as a linker exhibit enhanced stability and resistance to proteolytic degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance the stability and efficacy of cyclic peptides without causing significant adverse effects. At high doses, it may exhibit toxic or adverse effects, including potential impacts on cellular function and metabolism .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as N-acetylation and conjugation with glycine, leading to the formation of metabolites that are excreted in the urine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments .

Eigenschaften

IUPAC Name |

3-amino-4-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZIBMYRWBVKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467951 | |

| Record name | 3-amino-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66315-15-9 | |

| Record name | 3-Amino-4-(methylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66315-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-(methylamino)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXE8Z9Q7KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

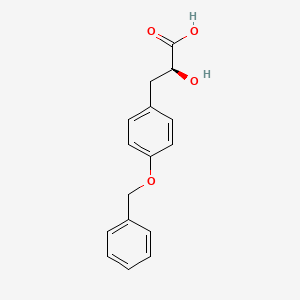

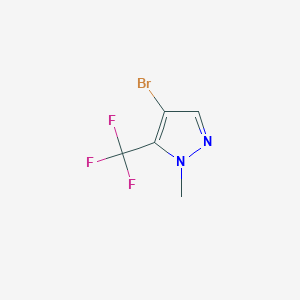

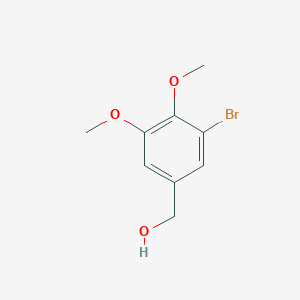

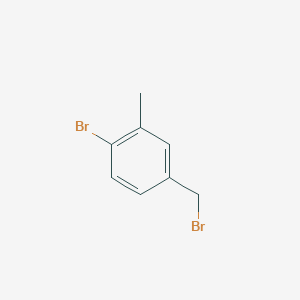

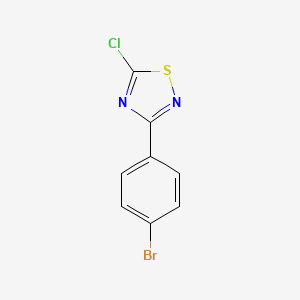

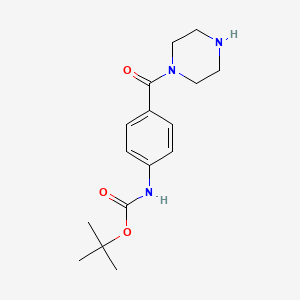

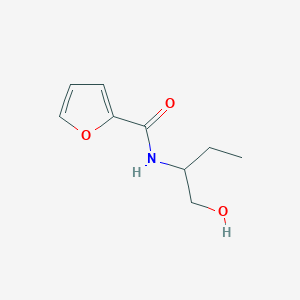

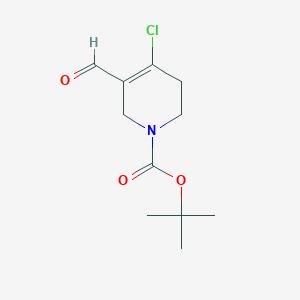

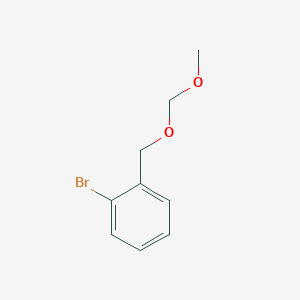

Synthesis routes and methods I

Procedure details

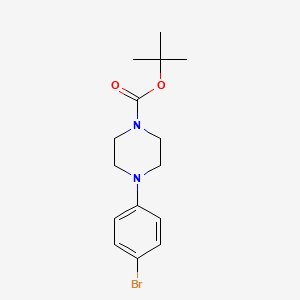

Synthesis routes and methods II

Procedure details

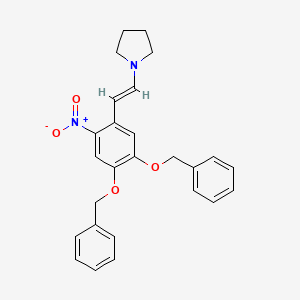

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Amino-4-(methylamino)benzoic acid in peptide chemistry?

A1: this compound, often referred to as the MeDbz linker, presents a unique tool for on-resin peptide cyclization []. This technique is crucial for developing cyclic peptides, which are known for their enhanced stability and biological activity compared to their linear counterparts. The MeDbz linker facilitates this process by providing a scaffold for attaching the peptide chain and then enabling cyclization under specific conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)

![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)